
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3O2S and its molecular weight is 331.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds similar to N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine have been synthesized and characterized through various analytical techniques. For instance, Nadaf et al. (2019) synthesized derivatives through a three-step pathway and characterized them using NMR, FT-IR, and mass spectral analysis, alongside single-crystal X-ray diffraction studies. This research underlines the importance of such compounds in understanding molecular structures and interactions through Hirshfeld surface analysis (Nadaf et al., 2019).
Corrosion Inhibition
Thiazole derivatives have been investigated for their corrosion inhibition properties. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to evaluate thiazole derivatives as corrosion inhibitors for iron, demonstrating the potential of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Dye Synthesis
Compounds with nitro-substituted thiazole units have been used in the synthesis of azo disperse dyes, highlighting the role of these molecules in developing materials with specific color properties (Hallas & Towns, 1997). Such research points to the application of thiazole derivatives in the textile industry (Hallas & Towns, 1997).
Antimicrobial Agents
Research into tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives showcases the exploration of thiazole-based compounds for potential antimicrobial applications (El-Shorbagi, 2000). This demonstrates the pharmaceutical relevance of these compounds in developing new antimicrobial drugs (El-Shorbagi, 2000).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing some of these compounds possess anti-tobacco mosaic virus activity. This underscores the potential of thiazole derivatives in virology and as part of antiviral research (Chen et al., 2010).
Drug Delivery Systems
A novel system for drug transport involving gold nanoparticles stabilized with β-cyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole complex has been developed, indicating the role of thiazole derivatives in enhancing drug solubility and stability (Asela et al., 2017). Such systems could revolutionize the delivery of therapeutic agents, showcasing the intersection of nanotechnology and pharmaceutical sciences (Asela et al., 2017).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBINZUCRRSMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
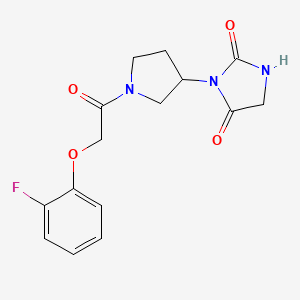
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

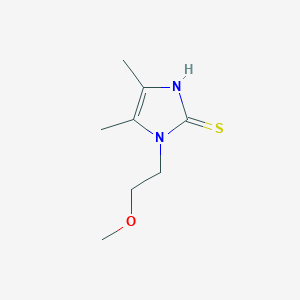
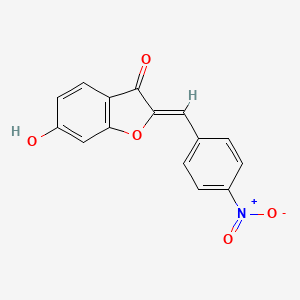
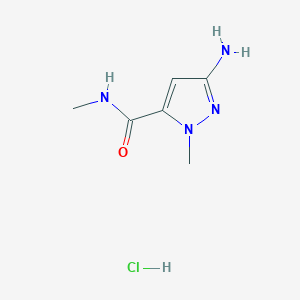
![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)
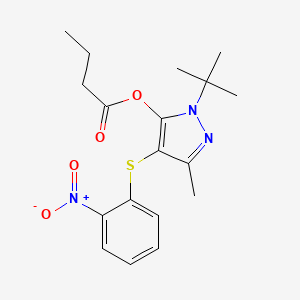
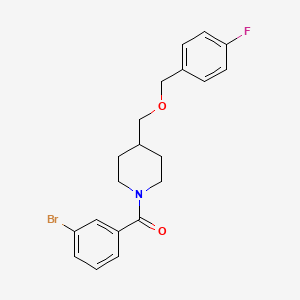
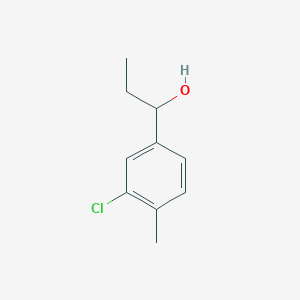
![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)
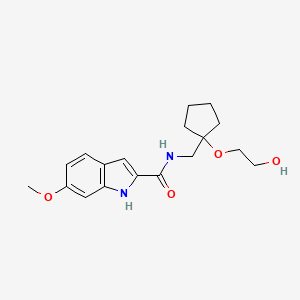
![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
